4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one -

4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one

Catalog Number: EVT-4922082
CAS Number:
Molecular Formula: C27H24O8
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Coumarins are a family of naturally occurring organic compounds found in various plants. They are classified as benzopyrones, characterized by a benzene ring fused to a pyrone ring. Coumarin derivatives have garnered significant interest in scientific research due to their diverse biological activities, making them valuable scaffolds for developing potential therapeutic agents [, , ].

Synthesis Analysis

Coumarin derivatives are synthesized using various chemical reactions, with the choice of method influencing the specific derivative produced. Common synthesis strategies include: * Pechmann Condensation: This classic method involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst [, ]. * Knoevenagel Condensation: This reaction utilizes a base-catalyzed condensation of a salicylaldehyde with an active methylene compound, yielding coumarin derivatives []. * Wittig Reaction: This approach involves reacting a salicylaldehyde with a phosphonium ylide to form a coumarin ring []. * Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce triazole rings onto coumarin scaffolds, creating novel derivatives []. * Multicomponent Reactions: These reactions offer efficient ways to synthesize complex coumarin derivatives from readily available starting materials in a single step [].

Molecular Structure Analysis

The core structure of coumarin comprises a benzopyrone ring system. Modifications at different positions of this core structure lead to a wide array of coumarin derivatives. Analytical techniques like NMR spectroscopy (1H NMR, 13C NMR), IR spectroscopy, and mass spectrometry are commonly employed to elucidate the structures of synthesized coumarin derivatives [, , , , ].

Mechanism of Action

The mechanism of action of coumarin derivatives is diverse and depends on the specific derivative and its target. Some general mechanisms include: * Enzyme Inhibition: Several coumarin derivatives exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE) [], Taq DNA polymerase [], and others, contributing to their therapeutic potential. * Receptor Binding: Certain coumarin derivatives can bind to specific receptors, such as estrogen receptors, influencing their activity and downstream signaling pathways [, , ]. * DNA Intercalation: Some coumarin derivatives can intercalate into DNA, potentially interfering with DNA replication and transcription [].

Physical and Chemical Properties Analysis

Coumarin derivatives exhibit a range of physical and chemical properties, including: * Crystalline Solids: Many coumarin derivatives exist as crystalline solids at room temperature. [] * Fluorescence: Coumarins are known for their fluorescent properties, which have been exploited in various applications, including fluorescent probes and sensors. * Solubility: The solubility of coumarin derivatives varies depending on the nature and position of substituents on the core structure.

Applications

Coumarin derivatives have found applications in various scientific research fields, including: * Medicinal Chemistry: Research focuses on developing coumarin-based compounds for treating various diseases, including cancer [, , ], Alzheimer's disease [], and inflammatory diseases [, ]. * Agricultural Chemistry: Coumarin derivatives are explored as potential pesticides, herbicides, and plant growth regulators due to their biological activity []. * Material Science: The fluorescent properties of some coumarin derivatives make them valuable in developing fluorescent probes, sensors, and materials with optical applications [].

4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one

Compound Description: This compound is a dimer, comprised of two identical 4-hydroxycoumarin units linked together. A key structural feature is the presence of intramolecular hydrogen bonding between the hydroxyl and carbonyl groups within each 4-hydroxycoumarin unit [].

Relevance: This compound shares the core structure of 4-hydroxycoumarin with the target compound, 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one. Additionally, both compounds possess a 3,4,5-trimethoxyphenyl substituent. The target compound differs in the presence of a 4-methoxyphenyl substituent and a 7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy] side chain, highlighting variations on how these core structures can be modified [].

7-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one

Compound Description: This compound is a coumarin derivative featuring a piperazine ring linked to the coumarin core through an ethoxy bridge. It exhibits α1-adrenoceptor antagonistic activity, as demonstrated through in vitro animal experiments [, ]. The benzopyran ring system within this compound is planar, and the piperazine ring adopts a chair conformation. Notably, intermolecular hydrogen bonding and π-π stacking interactions contribute to its crystal structure [, ].

Relevance: Both this compound and 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one belong to the class of coumarin derivatives. They share a common 2H-chromen-2-one core, indicating structural similarity. Furthermore, both compounds incorporate a 4-methoxyphenyl group, albeit at different positions and with different linkages to the core structure [, ]. These similarities highlight the diversity of modifications possible within the coumarin scaffold.

3-(3-Oxo-substitutedphenyl-3-)4-(2-(piperidinyl)ethoxy)phenyl)propyl)-2H-chromen-2-one Derivatives

Compound Description: This refers to a series of coumarin-chalcone analogs designed to exhibit anti-breast cancer activity, particularly against estrogen receptor-alpha (ER-α) positive cell lines []. These derivatives showed antiproliferative and cytotoxic activity in vitro and were further investigated for their in vivo activity and binding affinity to ER-α through molecular docking studies [].

Relevance: Although the specific substituents on the 3-oxo-phenyl ring are not defined, these compounds are relevant to 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one due to their shared coumarin scaffold (2H-chromen-2-one) and the presence of an aryl substituent at the 4-position of the coumarin ring. This emphasizes the potential of modifications at these positions for influencing biological activity [].

2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid

Compound Description: This compound represents a novel furocoumarin derivative synthesized through a multicomponent condensation reaction []. The method involves 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid, highlighting a specific synthetic route for this class of compounds [].

Relevance: The structural similarity lies in the presence of a 4-methoxyphenyl group, a prominent feature in both this compound and 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one. Additionally, both compounds belong to a broader category of heterocyclic compounds incorporating a coumarin core, although the fusion of a furan ring in this related compound showcases structural diversity within this chemical space [].

6-Methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one Derivatives

Compound Description: This series of compounds was designed and synthesized for their potential as anti-breast cancer agents []. They were screened against ER-positive (MCF-7, ZR-75-1) and ER-negative (MDA-MB-435) human breast cancer cell lines. Notably, some derivatives displayed potent cytotoxicity against ER-positive cell lines and were further evaluated in vivo using a mammary carcinoma model in rats []. Molecular docking studies were employed to investigate their binding interactions with ER-α [].

Relevance: These compounds share a structural resemblance with 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one due to their common 2H-chromen-2-one core structure. Additionally, both classes feature substitutions at the 3- and 6-positions of the coumarin ring, although with different groups. This highlights the possibility for structural diversity and its impact on biological activity within this class of compounds [].

4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (2d)

Compound Description: This coumarin derivative is recognized for its promising in vitro anti-polymerase activity, exhibiting an IC50 value of 20.7 ± 2.10 μM against Taq DNA polymerase [].

Relevance: This compound shares the 2H-chromen-2-one core structure with 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one. The presence of a chloromethyl substituent at the 4-position in compound 2d, compared to the 4-methoxyphenyl substituent in the target compound, demonstrates the variability in substituents at this position while maintaining the coumarin scaffold [].

4-((Acetylthio)methyl)-2-oxo-2H-chromen-7-yl Acetate (3c)

Compound Description: Similar to compound 2d, this coumarin derivative also demonstrated notable in vitro anti-polymerase activity, with an IC50 of 48.25 ± 1.20 μM against Taq DNA polymerase [].

Relevance: This compound shares the 2H-chromen-2-one core with 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one. The key structural difference lies in the substitution at the 7-position of the coumarin ring, highlighting how modifications at this position can influence the biological activity of coumarin derivatives [].

4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c)

Compound Description: This compound exhibited the most promising antiproliferative activity among the tested coumarin derivatives, showing an IC50 value of 8.47 μM and a selectivity index of 1.87 against tumor cell lines (HEK 293 and HCT-116) [].

Relevance: Similar to the target compound, 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one belongs to the coumarin family of compounds. The shared 2H-chromen-2-one core structure underscores the importance of this scaffold in biological activity []. The differences in substituents and their positions highlight the potential for diverse pharmacological profiles within this chemical class.

(2-(2-Methoxyphenyl)-7-methoxy-4-oxo-4H-chromen-3-yl)diethyl Phosphonate (2b)

Compound Description: This compound, a phosphonate derivative containing a flavonoid unit, exhibited significant antibacterial activity against Xanthomonas oryzae pv. Oryzae (Xoo), achieving a 92.8% inhibition rate at a concentration of 100 μg/mL []. This highlights the potential of incorporating flavonoid moieties into phosphonate structures for developing novel antibacterial agents.

Relevance: While structurally distinct from 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, this compound shares the presence of a 2-methoxyphenyl group. The inclusion of this group in a compound demonstrating antibacterial activity suggests it could be a pharmacologically relevant moiety and warrants further investigation in the context of the target compound [].

(2-(2-Methoxyphenyl)-7-ethoxy-4-oxo-4H-chromen-3-yl)diethyl Phosphonate (2f)

Compound Description: This compound shares a similar structure and mechanism of action with compound 2b, demonstrating a notable 87.7% inhibition rate against Xoo at 100 μg/mL. This further supports the significance of combining phosphonate and flavonoid structures for enhancing antibacterial activity [].

Relevance: While structurally different from the target compound, 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, this compound shares the presence of a 2-methoxyphenyl group. The consistent antibacterial activity observed with variations in the alkoxy substituent at the 7-position emphasizes the potential of modifications within this region while maintaining the 2-methoxyphenyl moiety for biological activity [].

(2-(3,4-Dimethoxyphenyl)-7-ethoxy-4-oxo-4H-chromen-3-yl)diethyl Phosphonate (2m)

Compound Description: This compound, another phosphonate derivative incorporating a flavonoid unit, exhibited significant antibacterial activity against Xoo with an 88.3% inhibition rate at 100 μg/mL []. The variations in the substitution pattern on the phenyl ring, compared to compounds 2b and 2f, highlight the structure-activity relationship within this class of antibacterial agents.

Relevance: Although structurally different from 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, this compound, with its 3,4-dimethoxyphenyl group, emphasizes the significance of di-substituted phenyl rings in compounds exhibiting biological activity. This suggests that exploring similar modifications on the phenyl rings of the target compound could be a viable strategy for modulating its properties [].

8-(Amino(4-isopropylphenyl)methyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-chromene-6-carboxylic Acid (2)

Compound Description: Isolated from Cuminum cyminum L. seeds, this compound represents an atypical nitrogen-containing flavonoid with potent anti-inflammatory activity []. It demonstrated significant inhibitory effects on nitric oxide production (IC50 5.25 μM) in LPS-stimulated RAW264.7 cells, suggesting its potential as an anti-inflammatory agent [].

N-Benzyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide) (4a)

Compound Description: This compound belongs to a series of novel 3,4,5-trimethoxyphenyl coumarin derivatives synthesized and evaluated for their antitumor activity [].

Relevance: Both compound 4a and 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one share the 2H-chromen-2-one core and the presence of a 3,4,5-trimethoxyphenyl group. This structural similarity, along with the demonstrated antitumor activity of compound 4a, suggests that the target compound might also possess potential antitumor properties, making it an interesting candidate for further investigation [].

N-((5-Chlorobenzo[b]thiophen-3-yl)methyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide) (4n)

Compound Description: Similar to compound 4a, this compound is a 3,4,5-trimethoxyphenyl coumarin derivative exhibiting potent antitumor activity against various human cancer cell lines, including EC-109, PC-3, and MGC-803 [].

Relevance: This compound, along with 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, belongs to the 3,4,5-trimethoxyphenyl coumarin class of compounds. The structural similarities and the promising antitumor activities of these derivatives highlight the importance of the 3,4,5-trimethoxyphenyl coumarin scaffold in medicinal chemistry and suggest the target compound's potential as an antitumor agent [].

3-[2-({4-[(Dimethylamino)methyl]-2-oxo-2H-chromen-7-yl}oxy)ethoxy]-6,7-dimethoxy-2H-chromen-2-one (6d)

Compound Description: This compound is a potent, nanomolar bivalent acetylcholinesterase (AChE) inhibitor (IC50 = 59 nM), developed by linking two 2H-chromen-2-one units. This compound displayed mixed-type AChE enzyme kinetics and inhibited beta-amyloid (Aβ) self-aggregation, signifying its potential for Alzheimer's disease treatment []. Furthermore, it exhibited neuroprotective effects against Aβ1-42 induced damage in SH-SY5Y cells [].

Relevance: Similar to the target compound, 3-[2-({4-[(dimethylamino)methyl]-2-oxo-2H-chromen-7-yl}oxy)ethoxy]-6,7-dimethoxy-2H-chromen-2-one possesses a 2H-chromen-2-one core, emphasizing the relevance of this scaffold in medicinal chemistry. The presence of two coumarin units in the potent AChE inhibitor suggests that dimerization or the incorporation of additional coumarin moieties could be a potential strategy for enhancing the biological activity of 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one [].

4-Methyl-7-(2-oxo-2-(5-(substitutedthio)-1,3,4-oxadiazol-2-yl)ethoxy)-2H-chromen-2-ones

Compound Description: This series represents a novel class of hybrid molecules designed and synthesized as potential antimicrobial agents []. They combine a coumarin ring with a 1,3,4-oxadiazole scaffold, demonstrating a strategy for developing new antimicrobial compounds [].

Relevance: Both these compounds and 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one share the core 2H-chromen-2-one structure, highlighting its importance as a scaffold for diverse biological activities. The presence of an ethoxy linker at the 7-position in both the target compound and this series of antimicrobial agents emphasizes the potential of modifications at this position for influencing biological activity [].

4-Substitutedbenzylidene-3-methyl-1-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-1H-pyrazol-5(4H)-ones

Compound Description: This series represents another class of hybrid molecules designed as potential antimicrobial agents []. These compounds combine a coumarin ring with a pyrazole scaffold, further demonstrating the versatility of coumarin derivatives in medicinal chemistry [].

Relevance: The connection between this series and the target compound, 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, lies in their shared 2H-chromen-2-one (coumarin) core structure. This emphasizes the significance of the coumarin scaffold in medicinal chemistry, particularly for developing antimicrobial agents []. The distinct structural modifications in these compounds highlight the versatility of the coumarin scaffold for exploring diverse pharmacological profiles.

1-[4-(N-tert-Butylcarbamoyl)-2-methoxybenzenesulfonyl]-5-ethoxy-3-spiro-[4[(2-morpholinoethoxy)cy-clohexane]indoline-2-one, phosphate monohydrate cis-isomer (SR121463B)

Compound Description: SR121463B is a nonpeptide antagonist with a higher affinity for the vasopressin receptor subtype V2R than V1R []. Site-directed mutagenesis studies revealed that specific amino acid residues in the V2R binding pocket, such as alanine at position 110 and methionine at position 120, significantly influence the binding affinity of SR121463B and other nonpeptide antagonists [].

Relevance: While structurally dissimilar to 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, SR121463B's interaction with the V2R binding pocket, particularly the influence of methionine at position 120, provides valuable insight into the structural features that contribute to ligand binding and selectivity. This information could be applied in understanding the potential interactions of the target compound with biological targets [].

(2S)1-[(2R3S)-(5-Chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide (SR49059)

Compound Description: SR49059 is another nonpeptide antagonist of vasopressin receptors, exhibiting differential binding affinity for V1R and V2R subtypes []. Mutagenesis studies on these receptors shed light on the structural determinants within the binding pocket that contribute to the selectivity of nonpeptide antagonists [].

Relevance: Though structurally unrelated to 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, SR49059, with its specific interactions with vasopressin receptors, particularly its sensitivity to mutations in the binding pocket, emphasizes the importance of understanding the three-dimensional structure of the target and its binding site. This knowledge can guide the design and development of more potent and selective ligands [].

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine Carboxamide, isomer(-) (SSR149415)

Compound Description: SSR149415 is a nonpeptide vasopressin receptor antagonist with differential binding affinity for the V1R and V2R subtypes []. Similar to SR121463B and SR49059, mutagenesis studies revealed that specific amino acid residues in the binding pocket contribute to the selectivity of these antagonists [].

Relevance: Although SSR149415 is structurally distinct from 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, its interaction with vasopressin receptors and the insights gained from mutagenesis studies highlight the importance of considering the shape and electrostatic properties of the binding site when designing ligands. This knowledge can be valuable when exploring the potential interactions of the target compound with its biological targets [].

1-[1-[4-(3-Acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone (OPC21268)

Compound Description: This compound is a nonpeptide antagonist of vasopressin receptors and, similar to the previously mentioned antagonists, its binding affinity is influenced by the shape and amino acid composition of the receptor's binding pocket [].

Relevance: Despite its structural dissimilarity to 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, OPC21268, along with the other nonpeptide antagonists discussed, highlights the importance of shape complementarity between ligands and their binding sites for achieving optimal interactions []. This understanding can be valuable when considering the structural features of the target compound and their potential impact on its binding affinity and selectivity for biological targets.

(±)-4′-[(7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide (OPC41061)

Compound Description: OPC41061 is another nonpeptide antagonist of vasopressin receptors, and its binding affinity is influenced by the shape and amino acid composition of the receptor binding pocket [].

Relevance: Despite its structural dissimilarity to 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, the study of OPC41061, alongside other nonpeptide antagonists, underscores the importance of molecular modeling and mutagenesis studies in elucidating ligand-receptor interactions []. This knowledge can aid in rational drug design and optimization, even for structurally distinct compounds like the target compound.

(±)-5-Dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2,3,4,5-tetrahydro-1H-benzazepine Monohydrochloride (OPC31260)

Compound Description: This compound is a nonpeptide vasopressin receptor antagonist with notable binding affinity differences for V1R and V2R subtypes []. The study highlights the impact of subtle variations in the binding pocket structure on ligand selectivity, as evidenced by a significant increase in OPC31260's affinity for the V2R mutant with a valine substitution at position 120 [].

Relevance: Although structurally unrelated to 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, OPC31260's interaction with the V2R binding pocket, specifically its enhanced affinity for the V2R mutant, underscores the potential of targeted modifications in modulating ligand selectivity []. This understanding can guide future research in optimizing the target compound's structure for specific biological targets.

1-Phenyl-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole

Compound Description: This compound, part of a series of "1,4-triazolyl combretacoumarins" and their desmethoxy analogs, exhibited cytotoxic activity against CEM and MDA-MB-231 cell lines, inducing cell death through apoptosis []. The study emphasized the challenges posed by solubility issues for biological assays within this series [].

Relevance: The significance of this compound lies in its shared 3,4,5-trimethoxyphenyl moiety with 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one. Its cytotoxic activity and mechanism of action, inducing apoptosis in cancer cell lines, suggest that incorporating a 3,4,5-trimethoxyphenyl group could be a promising strategy for developing anticancer agents [].

6-Bromo-4-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one

Compound Description: This desmethoxy analog, part of the "1,4-triazolyl combretacoumarins" series, displayed cytotoxicity against CEM and MDA-MB-231 cell lines, although its mechanism of action might differ from the induction of apoptosis observed with the trimethoxyphenyl derivative [].

Relevance: The relevance of this compound to 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one lies in the presence of both a 4-methoxyphenyl group and a 2H-chromen-2-one core structure, features shared by both compounds. This structural similarity, despite differences in their overall structures, suggests that exploring modifications around these shared moieties could lead to compounds with potentially valuable biological activities [].

2-8 -4,5 –Dihydroxy-6-(hydroxymethyl)-Tetrahydro-2H-Pyran-2-yl)-2,5,6-trimethoxy-4-oxo-3,4-Dihydro-2H-chromen-7-yl)-6-(3,4-dihydroxyphenyl)-7-Ethoxy-5-hydroxy-8-3-hydroxy-6-(hydroxymethyl)-4,5-dimethoxy-tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one (Compound 1)

Compound Description: Isolated from the leaves of Jatropha gossypifolia Linn., this compound represents a new flavonoid with a complex structure []. Its isolation and characterization contribute to understanding the phytochemical diversity of this plant [].

Relevance: Although structurally distinct from 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, the identification of this flavonoid from Jatropha gossypifolia Linn. highlights the presence of bioactive compounds within natural sources. This emphasizes the potential of exploring natural product libraries for discovering novel molecules with structural similarities or distinct pharmacophores compared to the target compound [].

2-(2,4-Diethoxy-5-hydroxyphenyl)-7-(5-ethoxy-4-oxo-2-phenylchroman-7-yloxy)-5-hydroxy-8-6-(hydroxymethyl)-5-methoxy-tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one (Compound 2)

Compound Description: Isolated alongside Compound 1 from Jatropha gossypifolia Linn. leaves, this compound represents another novel flavonoid, further contributing to understanding the phytochemical profile of this plant []. Its discovery emphasizes the presence of potentially bioactive compounds within Jatropha gossypifolia Linn [].

Relevance: Despite its structural dissimilarity to 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, the isolation of this flavonoid from Jatropha gossypifolia Linn., a plant traditionally used for its medicinal properties, underscores the potential of natural sources as valuable resources for discovering new compounds with biological activities. This highlights the importance of exploring natural product libraries, even for compounds structurally distinct from the target compound [].

(2S,3S,4S,5R,6S)-6-[(5,6-Dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid (Baicalin)

Compound Description: Identified in the ethanolic extracts of Biophytum sensitivum DC., baicalin is a known flavonoid with reported antidiabetic and antioxidant properties []. This study confirmed its presence in Biophytum sensitivum DC., contributing to the plant's traditional use in managing diabetes [].

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-{[2S,3R,4R,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl]oxy}-4H-chromen-4-one (Reynoutrin)

Compound Description: Identified in the ethanolic extracts of Biophytum intermedium Wt., reynoutrin is a flavonoid with reported biological activities []. Its presence in Biophytum intermedium Wt. contributes to the plant's therapeutic potential, particularly in the context of diabetes management [].

(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-methyl-6-{[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl]methoxy}oxan-3-yl acetate

Compound Description: Identified through a network-based analysis of the mTOR signaling pathway, this compound emerged as a potential PDK1 (3-Phosphoinositide-dependent kinase 1) inhibitor, suggesting its possible relevance in addressing Alzheimer's disease and type 2 diabetes [].

Relevance: This compound shares a striking structural resemblance with 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one, particularly the presence of the 5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl moiety. This close similarity, combined with its identification as a potential PDK1 inhibitor, underscores the significance of the target compound's core structure and its potential in developing therapeutics for diseases like Alzheimer's disease and type 2 diabetes [].

5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-{[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-({[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-2-yl]oxy}-4H-chromen-4-one

Compound Description: Identified through the same network-based analysis as the previous compound, this compound also emerged as a potential PDK1 inhibitor, suggesting its relevance in the context of Alzheimer's disease and type 2 diabetes [].

Relevance: Similar to the previous compound, this compound shares the 5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl moiety with 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one. This structural similarity, along with its identification as a potential PDK1 inhibitor, further strengthens the significance of this core structure for developing therapeutics for complex diseases involving the mTOR signaling pathway [].

Properties

Product Name

4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one

IUPAC Name

4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]chromen-2-one

Molecular Formula

C27H24O8

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C27H24O8/c1-30-18-7-5-16(6-8-18)21-14-26(29)35-23-13-19(9-10-20(21)23)34-15-22(28)17-11-24(31-2)27(33-4)25(12-17)32-3/h5-14H,15H2,1-4H3

InChI Key

VGBLVLYMAXGHHR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.